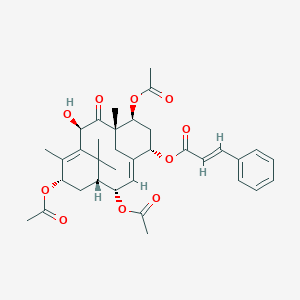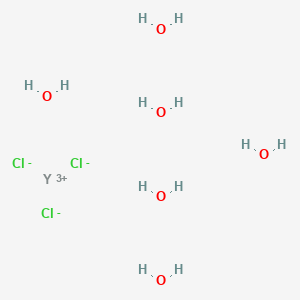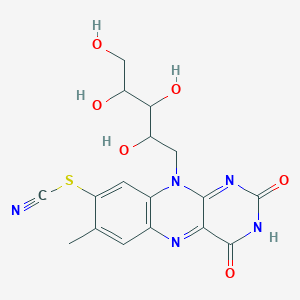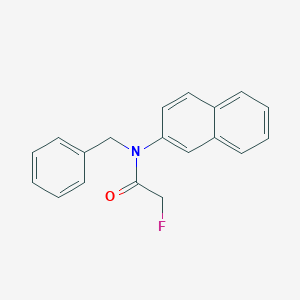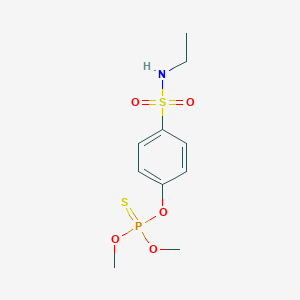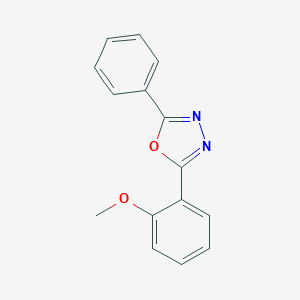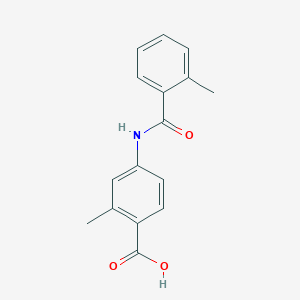
8-iso-15-keto-PGE2
Overview
Description
8-iso-15-keto Prostaglandin E2 is an isoprostane, a member of a large family of biomarkers produced by the free radical peroxidative degradation of membrane lipids . It is a theoretical first metabolite of 8-iso Prostaglandin E2 via the 15-hydroxy PGDH pathway . This compound is known for its biological activity, including potential roles in inflammation and hormone regulation .
Mechanism of Action
Target of Action
8-iso-15-keto-PGE2 is an isoprostane, a type of arachidonic acid metabolite produced by peroxidative attack of membrane lipids
Mode of Action
It is known to be a putative first metabolite of the biologically active compound, 8-iso pge2, via the 15-hydroxy pgdh pathway . This suggests that it may interact with its targets in a similar manner to 8-iso PGE2.
Biochemical Pathways
This compound is produced by the free radical peroxidative degradation of membrane lipids . It is the putative first metabolite of the biologically active compound, 8-iso PGE2, via the 15-hydroxy PGDH pathway
Result of Action
Isoprostanes, in general, are known to have diverse biological effects, including vasoconstriction, platelet aggregation, and inflammation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, oxidative stress can increase the production of isoprostanes, including this compound . More research is needed to fully understand how environmental factors influence the action of this compound.
Preparation Methods
The preparation of 8-iso-15-keto Prostaglandin E2 generally involves organic synthesis. Specific synthetic routes and reaction conditions are detailed in scientific literature . For industrial production, the compound can be synthesized through a series of organic reactions, typically involving the use of solvents like dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80 . The process involves mixing and clarifying these solvents to achieve the desired formulation .
Chemical Reactions Analysis
8-iso-15-keto Prostaglandin E2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents under controlled conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
8-iso-15-keto Prostaglandin E2 has several scientific research applications:
Chemistry: It is used as a biomarker for studying lipid peroxidation and oxidative stress.
Biology: It plays a role in understanding the mechanisms of inflammation and hormone regulation.
Medicine: It is investigated for its potential therapeutic effects in inflammatory diseases and other medical conditions.
Industry: It is used in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
8-iso-15-keto Prostaglandin E2 is unique among isoprostanes due to its specific structure and biological activity. Similar compounds include:
8-iso Prostaglandin E2: Another isoprostane with similar biological activities but different structural properties.
8-iso-15-keto Prostaglandin F2β: A potential metabolite of 8-iso Prostaglandin F2β with distinct biological effects.
These compounds share some similarities in their roles as biomarkers and their involvement in lipid peroxidation, but they differ in their specific structures and biological activities .
Properties
IUPAC Name |
(Z)-7-[(1S,2R,3R)-3-hydroxy-5-oxo-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-17,19,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTJDWROBKPZNV-RSNVZYGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1[C@@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101316099 | |
| Record name | 8-Iso-15-keto-PGE2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914804-63-0 | |
| Record name | 8-Iso-15-keto-PGE2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914804-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Iso-15-keto-PGE2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101316099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of increased 8-iso-15-keto-PGE2 levels in milk after inulin supplementation in cows with subclinical mastitis?
A1: The research paper observed that supplementing the diet of cows experiencing subclinical mastitis with inulin led to an increase in this compound levels in their milk. This finding is significant because this compound is considered to have antibacterial and anti-inflammatory properties. [] Therefore, the elevated levels of this compound in milk could be a contributing factor to the potential benefits of inulin in managing subclinical mastitis by potentially inhibiting the growth of mastitis-causing bacteria and mitigating inflammation within the mammary gland.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31R,32R,33R,34R,35R,36R,37R,38R,39R,40R,41R,42R)-5,10,15,20,25-pentakis(hydroxymethyl)-30-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane-31,32,33,34,35,36,37,38,39,40,41,42-dodecol](/img/structure/B158578.png)
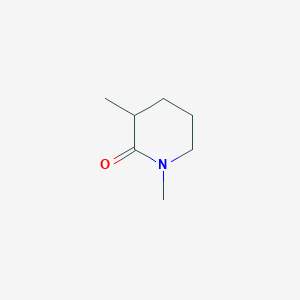
![[(1R,2R,3R,4S,5S,7S,9S,10R,11R,14S)-2,3,5,10-Tetraacetyloxy-4,14,15,15-tetramethyl-8-methylidene-13-oxo-7-tetracyclo[9.3.1.01,9.04,9]pentadecanyl] (E)-3-phenylprop-2-enoate](/img/structure/B158583.png)
